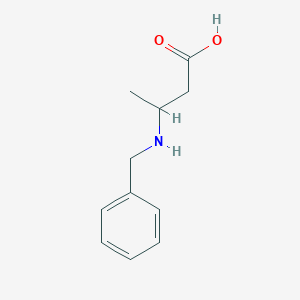
6-Formylpicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Formylpicolinonitrile is a chemical compound with the molecular formula C7H4N2O . It is also known by other names such as 6-formylpyridine-2-carbonitrile and MFCD01108768 .
Synthesis Analysis
A synthetic approach to Schiff bases based on 3-(4-methoxyphenyl)-6-formylpicolinonitrile as surrogates of 2,2′-bipyridine ligands has been proposed . The synthesis was carried out using the “1,2,4-triazine” methodology . A more efficient method for the preparation of 5-aryl-6-cyanopyridine-2-carbaldehydes was developed compared to the previously described one, which involves the use of isonitrosoacetophenone hydrazone and chloroacetonitrile as starting compounds .Molecular Structure Analysis
The molecular structure of 6-Formylpicolinonitrile can be represented by the InChI code: 1S/C7H4N2O/c8-4-6-2-1-3-7 (5-10)9-6/h1-3,5H . The Canonical SMILES representation is: C1=CC (=NC (=C1)C#N)C=O .Physical And Chemical Properties Analysis
6-Formylpicolinonitrile has a molecular weight of 132.12 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 132.032362755 g/mol . The topological polar surface area is 53.8 Ų . It has a heavy atom count of 10 .科学的研究の応用
Synthesis of Schiff Bases
6-Formylpicolinonitrile serves as a precursor in the synthesis of Schiff bases, which are often used as surrogates for 2,2′-bipyridine ligands. These ligands have various applications in coordination chemistry and catalysis .
Coordination Chemistry
Due to its ability to act as a ligand, 6-Formylpicolinonitrile is used in coordination chemistry to create complex structures with metals. These complexes can be applied in various fields, including catalysis and materials science .
Catalysis
The Schiff bases derived from 6-Formylpicolinonitrile can be utilized as catalysts in organic synthesis reactions, enhancing reaction rates and selectivity .
Materials Science
Compounds synthesized from 6-Formylpicolinonitrile may have potential applications in materials science, particularly in the development of new materials with specific electronic or optical properties .
Analytical Chemistry
In analytical chemistry, derivatives of 6-Formylpicolinonitrile could be used as reagents or indicators due to their chemical reactivity.
Safety and Hazards
特性
IUPAC Name |
6-formylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBMWPJUPMZCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372718 |
Source


|
| Record name | 6-Formylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formylpicolinonitrile | |
CAS RN |
85148-95-4 |
Source


|
| Record name | 6-Formylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-formylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the key structural features of 6-Formyl-3-(4-methoxyphenyl)picolinonitrile and its Schiff base derivatives, and how do these features influence their photophysical properties?
A1: 6-Formyl-3-(4-methoxyphenyl)picolinonitrile serves as a versatile precursor for synthesizing a variety of Schiff base derivatives. This compound features a central pyridine ring with three key substituents:
- Formyl group (-CHO) at the 6-position: This group is highly reactive and readily undergoes condensation reactions with primary amines to form the characteristic imine (C=N) bond of Schiff bases [].
- Nitrile group (-CN) at the 2-position: This electron-withdrawing group influences the electron distribution within the molecule, impacting its photophysical properties like absorption and emission spectra [].
- 4-Methoxyphenyl group at the 3-position: This aromatic substituent introduces a conjugated system, potentially extending the π-electron delocalization within the molecule and further influencing its photophysical behavior [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1333525.png)
![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)











